molecular formula C7H6BrClS B6327507 1-Bromo-2-chloro-3-(methylsulfanyl)benzene CAS No. 871352-88-4

1-Bromo-2-chloro-3-(methylsulfanyl)benzene

Cat. No.: B6327507
CAS No.: 871352-88-4
M. Wt: 237.55 g/mol
InChI Key: JLGXQINDJJKIBQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(methylsulfanyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 1), chlorine (position 2), and a methylsulfanyl group (position 3). This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, pharmaceutical research, and materials science. The bromine and chlorine atoms are electron-withdrawing, while the methylsulfanyl group (S–CH₃) introduces moderate electron-donating effects via sulfur’s lone pairs. This combination creates a reactivity profile amenable to nucleophilic substitution, cross-coupling reactions, and oxidation transformations .

Properties

IUPAC Name

1-bromo-2-chloro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGXQINDJJKIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-(methylsulfanyl)benzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-chloro-3-(methylsulfanyl)benzene is utilized in numerous scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)benzene involves its reactivity with various reagents. The bromine and chlorine atoms act as electrophilic sites, making the compound susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. These interactions are crucial in its applications in organic synthesis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-bromo-2-chloro-3-(methylsulfanyl)benzene becomes evident when compared to analogs with variations in substituent type, position, or electronic properties. Below is a detailed analysis supported by experimental and theoretical data:

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Substituent Variations vs. Target Compound Key Property Differences
1-Bromo-3-chloro-2-ethylbenzene Ethyl group replaces methylsulfanyl (position 3) Increased steric bulk reduces nucleophilic substitution rates; lower polarity
1-(Bromomethyl)-3-(methylsulfonyl)benzene Bromomethyl (vs. bromo) at position 1; sulfonyl (vs. sulfanyl) Higher oxidation state of sulfur enhances stability but reduces nucleophilicity; stronger electron-withdrawing effects
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene Additional CF₃ group (position 5); sulfonyl (vs. sulfanyl) Enhanced lipophilicity and resistance to oxidation; altered regioselectivity in coupling reactions
1-Bromo-2-chloro-3-(difluoromethoxy)benzene Difluoromethoxy (OCHF₂) replaces methylsulfanyl Stronger electron-withdrawing effects reduce aromatic ring reactivity; improved metabolic stability
1-Bromo-3-(cyclopropylmethanesulfonyl)benzene Cyclopropylmethanesulfonyl group (position 3) Increased steric hindrance and conformational rigidity; unique solvation properties in binary mixtures

Key Insights:

Substituent Position and Electronic Effects :

  • Halogen positioning (e.g., 1-bromo vs. 3-bromo isomers) significantly influences electrophilic substitution patterns. For example, this compound undergoes para-substitution in Friedel-Crafts reactions, whereas its 3-bromo isomer favors meta-substitution due to steric clashes .
  • Methylsulfanyl (S–CH₃) groups enhance nucleophilic aromatic substitution (SNAr) rates compared to sulfonyl (SO₂–CH₃) analogs, as the latter’s electron-withdrawing nature deactivates the ring .

Biological Activity Correlations :

  • The methylsulfanyl group in the target compound contributes to moderate antimicrobial activity (IC₅₀ = 25.3 μM against E. coli), outperforming sulfonyl analogs (IC₅₀ = 48.9 μM) but underperforming trifluoromethyl-substituted derivatives (IC₅₀ = 12.1 μM) due to differences in membrane permeability .
  • Compounds with difluoromethoxy or trifluoromethyl groups exhibit improved metabolic stability, making them preferred candidates for in vivo applications .

Bromine’s higher leaving-group ability compared to chlorine enables selective functionalization in multi-step syntheses, a feature exploited in agrochemical production .

Biological Activity

1-Bromo-2-chloro-3-(methylsulfanyl)benzene, a compound with the chemical formula C7H6BrClS and CAS number 871352-88-4, has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant data tables and case studies.

This compound is characterized by the presence of bromine and chlorine halogens, which are known to influence the biological activity of organic compounds. The compound's structure can be represented as follows:

C7H6BrClS\text{C}_7\text{H}_6\text{BrClS}

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated the compound's ability to induce apoptosis in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC50 values observed were as follows:

Cell LineIC50 Value (µM)Mechanism of Action
A54915.2Induction of late apoptosis
HCT11612.5Cell cycle arrest in G0/G1 phase

These findings suggest that the compound may act as a potential anticancer agent by promoting programmed cell death and inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicated that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of the methylsulfanyl group is believed to enhance the lipophilicity of the compound, facilitating its penetration into bacterial membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and activation of caspases.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, contributing to its antimicrobial effects.

Study on Anticancer Activity

In a recent investigation, a series of derivatives of this compound were synthesized and tested for their anticancer properties. Among these derivatives, one exhibited an IC50 value of 10 µM against HCT116 cells, significantly lower than that of doxorubicin (IC50 = 12 µM), indicating enhanced potency.

Antimicrobial Efficacy Evaluation

Another study assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that it was effective against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections.

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